molecular formula C8H9BrFNO B7897715 (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL

Cat. No.: B7897715
M. Wt: 234.07 g/mol
InChI Key: OLKKWVPTLKNLTP-QMMMGPOBSA-N
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Description

(2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and glycine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out under controlled temperatures, often in the presence of catalysts or reagents such as palladium on carbon (Pd/C) for hydrogenation steps, and bases like sodium hydroxide for deprotonation steps.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine or fluorine sites, using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Utilized in studying enzyme interactions and protein modifications.

Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-OL
  • (2R)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL
  • (2R)-2-Amino-2-(5-bromo-3-fluorophenyl)ethan-1-OL

Uniqueness

The unique combination of bromine and fluorine atoms in (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL provides distinct electronic and steric properties, making it particularly useful in specific synthetic and medicinal applications compared to its analogs.

Properties

IUPAC Name

(2R)-2-amino-2-(5-bromo-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKKWVPTLKNLTP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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